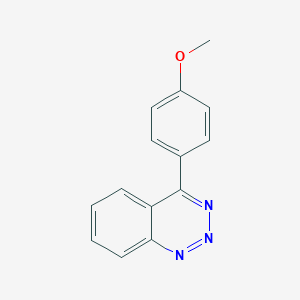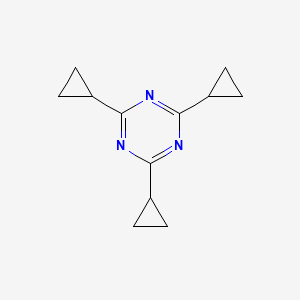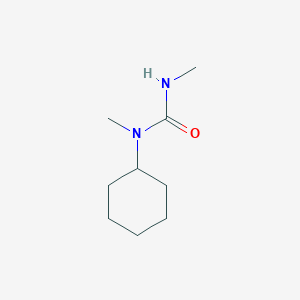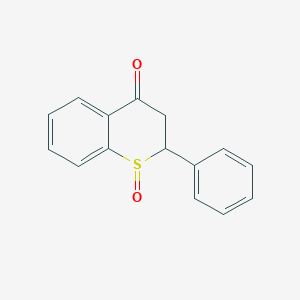![molecular formula C23H24 B14629443 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) CAS No. 54241-64-4](/img/structure/B14629443.png)
1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) is an organic compound with a complex structure that includes multiple aromatic rings and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) typically involves the reaction of 3-methyl-1,2-phenylenebis(methylene) with 2-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-efficiency catalysts and optimized reaction conditions can significantly enhance the yield and reduce the production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Wissenschaftliche Forschungsanwendungen
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in its environment. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(1,3-Phenylenebis(methylene))bis(pyridin-1-ium)]bis(1,2-dicyanoethene-1,2-dithiolato-κ2 S:S) palladium (II)
- 3,3′-(1,2-Phenylenebis(methylene))bis(1-methyl-1H-imidazol-3-ium) bis(hexafluoridophosphate)
- 1,1’-[(1,4-Phenylenebis(methylene))bis(pyridin-1-ium)]bis(1,2-dicyanoethene-1,2-dithiolato-κ2 S:S) palladium (II)
Uniqueness
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) is unique due to its specific arrangement of methyl groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
54241-64-4 |
|---|---|
Molekularformel |
C23H24 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-methyl-2,3-bis[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C23H24/c1-17-9-4-6-12-20(17)15-22-14-8-11-19(3)23(22)16-21-13-7-5-10-18(21)2/h4-14H,15-16H2,1-3H3 |
InChI-Schlüssel |
YKQDIDLZESPZRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2C)CC3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)

![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)


![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)


![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)
